Leucinostatin A

Description

Propriétés

IUPAC Name |

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAIGCPESMNWQP-TXVCAPCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345681 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76600-38-9 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Leucinostatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Purpureocillium lilacinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a potent peptaibiotic produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus), has garnered significant interest within the scientific community due to its broad spectrum of biological activities. These activities include antifungal, antibacterial, antiprotozoal, and antitumor properties.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and drug development.

Discovery and Initial Characterization

Leucinostatins were first reported in the early 1970s as a new antibiotic complex isolated from the culture medium of P. lilacinum.[3][4] Initial studies revealed that the crude extract was a mixture of several related compounds, with this compound being the major and most potent component.[1] Early structural elucidation work, employing a combination of mass spectrometry, NMR, and chemical degradation, established that this compound is a nonapeptide with a complex structure.[1] It contains several unusual amino acid residues, including cis-4-methyl-L-proline, (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD), hydroxyleucine, and α-aminoisobutyric acid (Aib). The N-terminus is acylated with a 4-methylhex-2-enoic acid moiety, and the C-terminus is an N',N'-dimethylpropane-1,2-diamine.[1]

Biosynthesis of this compound

The biosynthesis of this compound in P. lilacinum is a complex process orchestrated by a cluster of genes, central to which is a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, NRPSs are large, multi-enzyme complexes that synthesize peptides in a stepwise fashion without the need for an mRNA template.

Genomic studies have identified the lcs (leucinostatin) gene cluster responsible for its production.[5] The core of this cluster is the lcsA gene, which encodes the large NRPS enzyme. This enzyme is composed of multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[5] Gene knockout experiments have confirmed the essential role of lcsA and other genes within the cluster in the biosynthesis of this compound.[6] Overexpression of a transcription factor within this cluster, lcsF, has been shown to increase the production of Leucinostatins A and B by approximately 1.5-fold.[5][6]

References

- 1. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Chemical structure and properties of Leucinostatin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent peptaibiotic mycotoxin produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] It belongs to a class of non-ribosomally synthesized peptides known for their broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor properties.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of its structure and mechanism of action to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a linear nonapeptide that contains several non-standard amino acids.[5] Its structure was elucidated through a combination of mass spectrometry and degradative methods. The molecule is characterized by a fatty acid moiety at the N-terminus and an amino alcohol at the C-terminus.

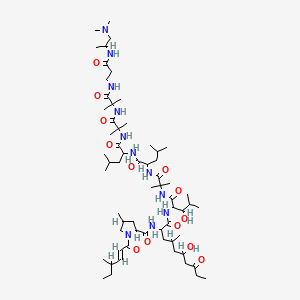

Chemical Structure

The chemical structure of this compound is complex, featuring several unusual amino acid residues.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C62H111N11O13 | [6] |

| Molecular Weight | 1218.61 g/mol | [6] |

| Appearance | White crystals | |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | [1] |

| CAS Number | 76600-38-9 | [6] |

Biological Activity and Mechanism of Action

This compound exhibits a wide range of potent biological activities. Its primary mechanism of action is believed to be the disruption of mitochondrial function. It acts as an ionophore, destabilizing the inner mitochondrial membrane and inhibiting ATP synthase, which leads to the uncoupling of oxidative phosphorylation.[1]

Quantitative Biological Activity Data

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 2.1: In Vitro Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 (nM) | Reference |

| HeLa | Human cervical cancer | ~40 | [4] |

| HEK293 | Human embryonic kidney | 89.6 | [4] |

| K562 | Human myelogenous leukemia | 47.3 | [4] |

| L6 | Rat myoblast | 259 | [7] |

| MRC-5 | Human fetal lung fibroblast | 2000 | [4] |

| PANC-1 | Human pancreatic cancer | >1000 | [8] |

| DU145 | Human prostate cancer | >1000 | [8] |

| MDA-MB-453 | Human breast cancer (LAR subtype) | 10 - 100 | [4] |

| SUM185PE | Human breast cancer (LAR subtype) | 10 - 100 | [4] |

Table 2.2: Antiprotozoal Activity of this compound

| Organism | Disease | IC50 (nM) | Reference |

| Plasmodium falciparum | Malaria | 0.4 - 0.9 | [3] |

| Trypanosoma brucei | Human African Trypanosomiasis (HAT) | 2.8 | [3] |

| Trypanosoma brucei brucei | Nagana | 0.4 | [3] |

Table 2.3: Antimicrobial Activity of this compound

| Organism Type | MIC Range (µM) | Reference |

| Gram-positive bacteria | 2.5 - 100 | [3][8] |

| Fungi | 10 - 25 | [3][8] |

Table 2.4: In Vivo Toxicity of this compound in Mice

| Administration Route | LD50 (mg/kg) | Reference |

| Intraperitoneal (ip) | 1.8 | [9] |

| Oral | 5.4 - 6.3 | [9] |

Mechanism of Action: Mitochondrial Disruption

This compound's primary mode of action involves the targeting of mitochondria. At low concentrations, it specifically inhibits ATP synthase, while at higher concentrations, it acts as an uncoupler of oxidative phosphorylation by dissipating the mitochondrial membrane potential.

References

- 1. Isolation of this compound and one of its constituents, the new amino acid, 4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid, from Paecilomyces lilacinus A-267 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wi.knaw.nl [wi.knaw.nl]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Structure of this compound, new peptide antibiotic from Paecilomyces lilacinus A-267 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Leucinostatin A: A Comprehensive Technical Guide to its Mechanism of Action on Mitochondrial ATP Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a nonapeptide mycotoxin produced by fungi such as Paecilomyces lilacinus, exhibits potent antimicrobial, antiprotozoal, and antitumor activities.[1][2] A primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase, a critical enzyme for cellular energy production. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits mitochondrial ATP synthase, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the molecular interactions and experimental workflows. At low nanomolar concentrations, this compound acts as a specific inhibitor of ATP synthesis by binding to the Fo subunit, while at higher concentrations, it functions as an uncoupler of oxidative phosphorylation.[3][4][5] This dual mechanism underscores its potent cytotoxic effects and highlights its potential as a lead compound for therapeutic development.

Introduction to Mitochondrial ATP Synthase

Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It plays a central role in cellular metabolism by synthesizing ATP from ADP and inorganic phosphate (Pi), utilizing the energy derived from the proton motive force generated by the electron transport chain. The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mitochondrial ATP synthase through a direct interaction with the Fo domain, specifically targeting the c-subunit.[3][6] This interaction physically obstructs the proton translocation through the Fo channel, thereby uncoupling it from the rotational catalysis of the F1 domain and halting ATP synthesis.

Binding to the F0 Subunit

Studies have demonstrated that this compound binds to the membrane-embedded Fo part of the ATP synthase.[4][7] Crucially, it shows no inhibitory activity on the isolated F1-ATPase, confirming its specific action on the proton-conducting portion of the enzyme complex.[7]

Interaction with Subunit c

The specific binding site of this compound has been pinpointed to the c-subunit of the Fo domain.[3][6] Molecular docking studies and competition assays have provided strong evidence for this interaction. This compound competes with dicyclohexylcarbodiimide (DCCD), a known irreversible inhibitor that covalently modifies a conserved glutamate residue (Glu59 in bovine ATP synthase) within the c-subunit that is essential for proton translocation.[3] This competition suggests that this compound binds at or near this critical glutamate residue, thereby physically blocking the proton pathway.

Dual Inhibitory Effects

This compound exhibits a concentration-dependent dual mechanism of action:

-

Specific Inhibition: At lower concentrations (in the nanomolar range), it acts as a specific and potent inhibitor of ATP synthesis.[3][4]

-

Uncoupling: At higher concentrations (>240 nM), this compound acts as an uncoupler of oxidative phosphorylation, likely through a protonophoric action where it facilitates proton leakage across the inner mitochondrial membrane, dissipating the proton motive force.[3][4][5]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Organism/System | Value | Reference |

| IC50 (ATP Synthase Activity) | Rat Liver Mitochondria | 2.8 µg/mL | [8] |

| Ki (ATP Synthesis Inhibition) | Bovine Heart Submitochondrial Particles | ~80 nM | [4] |

| Inhibition of ATP Synthesis | Human, Bovine, Yeast Mitochondria | Nanomolar range | [3][4] |

| IC50 (Cell Proliferation) | Human Nucleated Cells | ~47 nM | [6] |

| Uncoupling Concentration | Rat Liver Mitochondria | >240 nM | [3][5] |

Signaling Pathways and Molecular Interactions

The inhibitory action of this compound on mitochondrial ATP synthase can be visualized as a direct disruption of the proton flow that drives ATP synthesis.

Caption: Mechanism of this compound inhibition of mitochondrial ATP synthase.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Oxygen Consumption in Isolated Mitochondria

This protocol is used to assess the effect of this compound on mitochondrial respiration.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)

-

Respiratory substrates (e.g., succinate, pyruvate + malate)

-

ADP

-

This compound solution

-

Uncoupler (e.g., FCCP)

-

Oligomycin

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Calibrate the oxygen electrodes in the respirometer with air-saturated respiration buffer.

-

Add a known amount of isolated mitochondria to the chambers.

-

Add respiratory substrates to initiate basal respiration (State 2).

-

Add a saturating amount of ADP to induce active respiration (State 3).

-

After State 3 respiration is established, add this compound at various concentrations and record the change in oxygen consumption rate.

-

To distinguish between inhibition and uncoupling, add an uncoupler (FCCP) to measure maximal respiration. A decrease in State 3 respiration that is not overcome by the uncoupler indicates inhibition.

-

Use oligomycin, a known ATP synthase inhibitor, as a positive control.

DCCD Binding Competition Assay

This assay is used to demonstrate that this compound competes with DCCD for the same binding site on the c-subunit.

Materials:

-

Purified and detergent-solubilized bovine mitochondrial ATP synthase

-

DCCD (dicyclohexylcarbodiimide) solution

-

This compound solution

-

Reaction buffer

-

Chloroform-methanol solution

-

MALDI-TOF mass spectrometer

Procedure:

-

Pre-incubate the purified ATP synthase with this compound (e.g., 1 µM) for a short period (e.g., 5 minutes) at room temperature.

-

In a control sample, pre-incubate the ATP synthase with buffer alone.

-

Add DCCD to both samples to initiate the covalent modification of the c-subunit.

-

Allow the reaction to proceed for a defined time (e.g., 5 minutes).

-

Stop the reaction by adding a chloroform-methanol mixture to precipitate the protein and extract the c-subunit.

-

Analyze the reaction products by MALDI-TOF mass spectrometry.

-

Compare the mass spectra of the control and this compound-treated samples. A significant reduction in the intensity of the DCCD-modified c-subunit peak in the presence of this compound indicates competition for the binding site.

ATP Synthesis and Hydrolysis Assays

These assays directly measure the effect of this compound on the enzymatic activity of ATP synthase.

ATP Synthesis Assay (using submitochondrial particles):

-

Prepare submitochondrial particles (SMPs) which have the F1 unit facing the external medium.

-

Energize the SMPs by adding a respiratory substrate (e.g., NADH or succinate).

-

Initiate ATP synthesis by adding ADP and Pi.

-

Measure the rate of ATP production using a luciferase-based ATP detection kit or by measuring the consumption of NADH spectrophotometrically in a coupled enzyme assay.

-

Perform the assay in the presence of varying concentrations of this compound to determine the IC50 value.

ATP Hydrolysis Assay:

-

Use isolated F1-ATPase or SMPs.

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).

-

Test the effect of this compound on ATP hydrolysis. The lack of inhibition on isolated F1-ATPase is a key finding.

Experimental and Logical Workflows

The logical workflow for investigating the mechanism of action of this compound involves a series of experiments to pinpoint its target and characterize its effects.

Caption: Logical workflow for elucidating this compound's mechanism of action.

Conclusion

This compound is a potent inhibitor of mitochondrial F1Fo-ATP synthase, acting through a specific interaction with the c-subunit of the Fo domain. This binding event obstructs proton translocation, leading to the cessation of ATP synthesis. Its dual-action as a specific inhibitor at low concentrations and an uncoupler at higher concentrations makes it a powerful tool for studying mitochondrial bioenergetics and a compound of interest for further therapeutic development, particularly in the fields of oncology and infectious diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the properties of this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting Structural Requirements of this compound Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of Leucinostatin A (antifungal, antitumor, antiprotozoal)

An In-Depth Technical Guide to the Biological Activities of Leucinostatin A

Introduction

This compound is a non-ribosomal peptide antibiotic belonging to the peptaibiotic family, first isolated from the fungus Purpureocillium lilacinum (formerly Penicillium lilacinum).[1][2][3] It is a nonapeptide known for its complex structure, which includes several uncommon amino acid residues and a high proportion of hydrophobic amino acids.[1][3][4] Leucinostatins exhibit a broad spectrum of potent biological activities, including antifungal, antitumor, and antiprotozoal effects.[4][5][6] This technical guide provides a comprehensive overview of the multifaceted activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Antifungal Activity

This compound demonstrates significant activity against a range of pathogenic fungi, notably Candida albicans and Cryptococcus neoformans.[7] However, its clinical application has been limited due to its inherent toxicity.[7] Research has focused on developing delivery systems, such as poly(lactic-co-glycolic) nanospheres, to improve its therapeutic index by reducing host toxicity while maintaining efficacy.[7]

Mechanism of Action

The primary mechanism of antifungal action is the disruption of mitochondrial function. Leucinostatins inhibit ATP synthesis and can interfere with various phosphorylation pathways within the fungal cell.[4] This disruption of cellular energy production is a key factor in its fungicidal effects. The hydrophobic nature of the peptide facilitates interaction with and perturbation of cellular membranes, contributing to its activity.[8]

Quantitative Data: Antifungal Activity

While specific MIC (Minimum Inhibitory Concentration) values are sparsely detailed in the provided results, the potent activity is well-established qualitatively against various fungi and Gram-positive bacteria.[3][5][9]

| Fungal Species | Activity Noted | Reference |

| Candida albicans | Remarkable activity | [7][9] |

| Cryptococcus neoformans | Remarkable activity | [7] |

| Phytophthora infestans | Growth inhibition | [6] |

| Phytophthora capsici | Growth inhibition | [6] |

Experimental Protocols

In Vivo Efficacy Against Systemic Candidiasis

-

Model: Mice infected with Candida albicans.

-

Procedure: A systemic candidiasis model is established in mice. This compound, either free or encapsulated in nanospheres, is administered to the infected mice.

-

Endpoint Analysis: Efficacy is evaluated by monitoring the mortality index and by quantifying the reduction of fungal colony growth in the livers of infected mice.[7] This protocol helps determine the in vivo effectiveness and the therapeutic benefit of the formulation.[7]

Antitumor Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines.[2][10][11] Its mechanism is multifaceted, involving direct membrane damage, inhibition of critical signaling pathways, and disruption of the tumor microenvironment.[5][10][12]

Mechanisms of Antitumor Action

-

Membrane Disruption: this compound directly damages the cell membrane of cancer cells.[2][10][11] This action is demonstrated by its lytic effect on murine leukemic L1210 cells and its ability to interact with and disrupt artificial liposomes, an effect that is enhanced in membranes with lower cholesterol content.[2][10]

-

Inhibition of Mitochondrial Respiration: A primary intracellular target is the mitochondrion. This compound inhibits mitochondrial ATP synthase, repressing cellular respiration.[5][13] This leads to a rapid depletion of cellular energy, triggering downstream inhibitory effects.

-

mTORC1 Signaling Inhibition: The inhibition of ATP synthase by this compound is sufficient to selectively impede mTORC1 signaling in sensitive cancer cells.[5] This pathway is crucial for cell growth, proliferation, and survival.

-

Inhibition of Protein Synthesis: Marked inhibition of protein synthesis is observed in cells treated with this compound.[2][10] This is considered a secondary effect resulting from the initial interaction and damage of the drug with membrane phospholipids, rather than a direct inhibition of the protein synthesis machinery.[2][10]

-

Modulation of Tumor Microenvironment: this compound can inhibit prostate cancer growth by reducing the expression of Insulin-like Growth Factor I (IGF-I) in prostate stromal cells (PrSC).[12][14] This demonstrates a sophisticated mechanism that involves altering the supportive signaling from the tumor microenvironment.

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ Value (Compound) | Reference |

| L1210 | Murine Leukemia | Complete growth inhibition at 0.5 µg/mL | [2][10][11] |

| MDA-MB-453 | Triple Negative Breast Cancer (LAR subtype) | Selective cytostatic activity | [5] |

| SUM185PE | Triple Negative Breast Cancer (LAR subtype) | Selective cytostatic activity | [5] |

| DU-145 | Human Prostate Cancer | More potent in co-culture with stromal cells | [12][14] |

| Pancreatic Cancer Cells | Human Pancreatic Cancer | Cytotoxic under glucose deprivation | [15] |

| Human Nucleated Cells | (General) | ~47 nM | [16] |

Signaling Pathway Visualizations

References

- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 7. Leucinostatin-A loaded nanospheres: characterization and in vivo toxicity and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leucinostatins from fungal extracts block malaria transmission to mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucinostatin A as an Inhibitor of Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a nonapeptide antibiotic isolated from fungi, has demonstrated potent inhibitory effects on mitochondrial oxidative phosphorylation. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the key pathways and experimental workflows. This compound exhibits a dual inhibitory mechanism, acting as a specific inhibitor of F1Fo-ATP synthase at lower concentrations and as a mitochondrial uncoupler at higher concentrations. This document consolidates current knowledge to serve as a comprehensive resource for researchers investigating mitochondrial bioenergetics and developing novel therapeutic agents.

Mechanism of Action

This compound primarily targets the F1Fo-ATP synthase complex (Complex V) of the electron transport chain, effectively halting the synthesis of ATP. At nanomolar concentrations, it specifically inhibits the ATP synthase, leading to a decrease in cellular energy production.[1][2] Evidence suggests that this compound binds to the membrane-embedded Fo portion of the ATP synthase, specifically near the proton-binding site on subunit c, thereby physically obstructing the proton translocation that drives ATP synthesis.[3][4] This mode of action is distinct from inhibitors that target the F1 catalytic domain.[5]

At higher micromolar concentrations, this compound exhibits properties of a mitochondrial uncoupler.[1][6] In this role, it acts as a protonophore, dissipating the proton motive force across the inner mitochondrial membrane. This uncoupling leads to an increase in oxygen consumption that is not linked to ATP synthesis, effectively wasting the energy generated by the electron transport chain.[1][6]

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key inhibitory constants and effects on cellular processes.

Table 1: Inhibitory Potency of this compound on ATP Synthase

| Parameter | Organism/System | Value | Reference(s) |

| IC50 (ATP Synthase Activity) | - | 2.8 µg/mL | [7] |

| Ki (Bovine ATP Synthase) | Bovine Heart Mitochondria | ~80 nM | [1] |

| Ki (Yeast ATP Synthase) | Yeast Mitochondria | ~30 nM | [1] |

| Ki (E. coli ATP Synthase) | E. coli | ~1.1 µM | [1] |

Table 2: Effects of this compound on Mitochondrial Respiration and Cellular Viability

| Effect | Cell Type/System | Concentration | Observation | Reference(s) |

| Inhibition of State 3 Respiration | Rat Liver Mitochondria | 240 nM | Complete inhibition | [6][8] |

| Uncoupling of Oxidative Phosphorylation | Rat Liver Mitochondria | >240 nM | Induction of uncoupling | [6][8] |

| IC50 (Human Nucleated Cells) | Human Cells | ~47 nM | Inhibition of proliferation | [9][10] |

| IC50 (MRC-5 Human Fetal Lung Fibroblasts) | MRC-5 Cells | 2 µM | Cytotoxicity | [9] |

| IC50 (HeLa Cells) | HeLa Cells | ~40 nM | Inhibition of proliferation | [9] |

| LD50 (Intraperitoneal) | Mice | 1.8 mg/kg | Acute toxicity | [1] |

| LD50 (Oral) | Mice | 5.4 mg/kg | Acute toxicity | [1] |

Signaling Pathways and Experimental Workflows

Oxidative Phosphorylation and this compound Inhibition

The following diagram illustrates the process of oxidative phosphorylation and the points of inhibition by this compound.

Caption: Oxidative phosphorylation and this compound's dual inhibition mechanism.

Experimental Workflow: Measuring Oxygen Consumption Rate (OCR)

This diagram outlines the typical workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer, a common method to study the effects of inhibitors like this compound.

Caption: Workflow for measuring mitochondrial oxygen consumption rate.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard differential centrifugation methods.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2

-

Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.2

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

Procedure:

-

Euthanize a rat according to approved animal care protocols.

-

Rapidly excise the liver and place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash several times with Isolation Buffer I to remove excess blood.

-

Homogenize the liver tissue in 5 volumes of ice-cold Isolation Buffer I with 0.1% BSA using 5-6 strokes of the Potter-Elvehjem homogenizer at 600 rpm.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Keep mitochondria on ice and use within 4 hours.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (supplemented with substrates like pyruvate, glutamate, and malate)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupler)

-

Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

-

This compound stock solution

Procedure:

-

Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the sensor cartridge with this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A at the desired final concentrations.

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell plate into the analyzer and initiate the assay.

-

The assay protocol typically consists of sequential measurements of basal OCR, followed by OCR after the injection of each compound.

-

After the run, normalize the OCR data to cell number or protein content per well.

ATP Synthase Activity Assay

This is a coupled enzymatic assay that measures the rate of ATP hydrolysis.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 8.0

-

ATP solution (100 mM)

-

NADH solution (10 mM)

-

Phosphoenolpyruvate (PEP) solution (20 mM)

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mixture

-

Oligomycin (specific ATP synthase inhibitor)

-

Isolated mitochondria

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP, NADH, and the PK/LDH enzyme mix.

-

Add isolated mitochondria (e.g., 20-50 µg protein) to a cuvette containing the reaction mixture and equilibrate to 37°C.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production from ATP hydrolysis by the ATP synthase.

-

To determine the specific ATP synthase activity, perform a parallel assay in the presence of oligomycin.

-

Subtract the rate of NADH oxidation in the presence of oligomycin (non-ATP synthase ATPase activity) from the total rate to obtain the ATP synthase-specific activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Safranin O.

Materials:

-

Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4

-

Safranin O stock solution

-

Substrate (e.g., 5 mM succinate + 2.5 µM rotenone)

-

ADP

-

Oligomycin

-

FCCP

-

Isolated mitochondria

-

Fluorometer with excitation at 495 nm and emission at 586 nm

Procedure:

-

Add Respiration Buffer to a fluorometer cuvette and equilibrate to 37°C with stirring.

-

Add isolated mitochondria (e.g., 0.5 mg protein/mL) to the cuvette.

-

Add Safranin O to a final concentration of 2.5 µM and record the baseline fluorescence.

-

Energize the mitochondria by adding the substrate (e.g., succinate/rotenone). This will cause a decrease in fluorescence as Safranin O is taken up into the mitochondrial matrix in response to the generation of a membrane potential.

-

To study the effect of this compound, add it at the desired concentration and observe the change in fluorescence. An increase in fluorescence indicates depolarization (uncoupling), while a further decrease can indicate hyperpolarization (inhibition of ATP synthesis without uncoupling).

-

As controls, the addition of ADP will cause a transient partial depolarization, oligomycin will cause hyperpolarization, and FCCP will cause complete depolarization (a return to the initial fluorescence level).

Conclusion

This compound is a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase with a well-characterized dual mechanism of action. Its ability to modulate oxidative phosphorylation makes it a valuable tool for studying mitochondrial bioenergetics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound and other potential mitochondrial modulators. Further research into its specific binding site and the structural determinants of its dual activity will be crucial for its potential development as a therapeutic agent.

References

- 1. Isolation of rat liver mitochondria [bio-protocol.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Video: Rapid Isolation And Purification Of Mitochondria For Transplantation By Tissue Dissociation And Differential Filtration [jove.com]

- 4. Dissecting Structural Requirements of this compound Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the H+-ATP Synthase and Hydrolytic Activities [en.bio-protocol.org]

- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 10. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Leucinostatin A: A Technical Guide to Its Membrane-Damaging and Ion Transport-Modulating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A, a nonapeptide antibiotic, has garnered significant interest in the scientific community for its potent biological activities, including its profound effects on cellular membranes and ion transport. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its ability to induce membrane damage and modulate ion flux. We will explore the key experimental findings that have elucidated its function, present quantitative data in a clear and comparative format, and provide detailed methodologies for the key experiments cited. Furthermore, this guide will utilize visualizations to illustrate the complex signaling pathways and experimental workflows associated with this compound's activity.

Mechanism of Action: Membrane Damage and Ion Transport

This compound exerts its biological effects primarily through its interaction with cellular and artificial membranes. Its hydrophobic nature allows it to readily insert into the lipid bilayer, leading to a cascade of events that disrupt membrane integrity and ion homeostasis.

Ionophore Activity

This compound functions as a weak ionophore, facilitating the transport of both monovalent and divalent cations across biological membranes. This activity has been demonstrated in various model systems, including T lymphocytes and artificial membranes.[1] The transport of ions disrupts the electrochemical gradients that are essential for numerous cellular processes.

Pore Formation

A key aspect of this compound's membrane-damaging activity is its ability to form pores. In model liposomes, this compound undergoes concentration-dependent self-aggregation within the lipid bilayer.[2] This aggregation leads to the formation of transient or stable pores, which allow the leakage of small hydrophilic molecules and the scrambling of phospholipids between the bilayer leaflets.[2]

Mitochondrial Dysfunction

The inner mitochondrial membrane is a primary target of this compound.[2] Its effects on mitochondria are twofold and concentration-dependent. At lower concentrations (around 240 nM), it acts as an inhibitor of the F1Fo-ATP synthase, thereby blocking oxidative phosphorylation.[3][4] As the concentration increases (above 200 nM), it acts as an uncoupling agent, dissipating the mitochondrial membrane potential.[4][5] This dual action effectively cripples cellular energy production.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line/Organism | IC50/LD50 | Reference |

| Plasmodium falciparum | 0.4–0.9 nM | [2] |

| Trypanosoma brucei | 2.8 nM | [2] |

| Trypanosoma brucei rhodesiense | 0.4 nM | [2] |

| L6-rat myoblast cells | 259 nM | [5] |

| Human nucleated cells (general) | ~47 nM | [6] |

| Mice (intraperitoneal) | LD50 = 1.8 mg/kg | [2] |

| Mice (oral) | LD50 = 5.4 mg/kg | [2] |

Table 2: Effects of this compound on Mitochondrial Function

| Effect | Concentration | Reference |

| Complete inhibition of state 3 respiration and ATPase activity | 240 nM | [3] |

| Induction of uncoupling (protonophoric action) | > 240 nM | [3] |

| Inhibition of ATP synthesis (human fibroblasts & T. brucei) | 50 nM | [5] |

| Induction of mitochondrial uncoupling (human fibroblasts & T. brucei) | > 200 nM | [5] |

| Hyperpolarization of inner mitochondrial membrane | 25 nM | [4] |

| Collapse of mitochondrial membrane potential | 200 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the membrane-disrupting and ion-transporting properties of this compound.

NBD-Glucose Liposome Leakage Assay

This assay is used to assess the ability of this compound to form pores in lipid bilayers.

Protocol:

-

Liposome Preparation:

-

Prepare unilamellar liposomes containing the fluorescent probe NBD-glucose.

-

The lipid composition can be varied, for example, using a mixture of egg phosphatidylcholine (PC) and egg phosphatidylglycerol (PG).

-

-

Assay Procedure:

-

Add the this compound derivative to the liposome suspension.

-

Add dithionite, a quenching agent for NBD fluorescence, to the external solution.

-

If this compound forms pores, NBD-glucose will leak out of the liposomes and its fluorescence will be quenched by dithionite.

-

-

Data Analysis:

-

Measure the decrease in fluorescence intensity over time.

-

The rate and extent of fluorescence quenching are indicative of the pore-forming activity of the peptide.

-

Phospholipid Scrambling Assay

This assay determines if this compound can induce the translocation of phospholipids between the inner and outer leaflets of a lipid bilayer.

Protocol:

-

Liposome Preparation:

-

Prepare liposomes composed of egg PC, egg PG, and a trace amount of [3H]-labeled phosphatidylinositol ([3H]PI).

-

-

Assay Procedure:

-

Add the this compound derivative to the liposome suspension.

-

Add PI-specific phospholipase C (PI-PLC), which can only hydrolyze PI in the outer leaflet.

-

-

Data Analysis:

-

In control liposomes, approximately 50% of the [3H]PI will be hydrolyzed.

-

If this compound induces phospholipid scrambling, a higher percentage of [3H]PI will be hydrolyzed as it moves from the inner to the outer leaflet, becoming accessible to PI-PLC.[2]

-

Mitochondrial Membrane Potential Assay using Safranin O

This assay measures the effect of this compound on the mitochondrial membrane potential.

Protocol:

-

Mitochondria Isolation:

-

Isolate mitochondria from a suitable source, such as bovine heart.

-

-

Assay Procedure:

-

Suspend the isolated mitochondria in an assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 15 mM KCl, 2 mM MgCl2, 0.2 mM EGTA, and 250 mM sucrose).

-

Add the fluorescent probe Safranin O, which accumulates in energized mitochondria, leading to a decrease in fluorescence.

-

Energize the mitochondria with a respiratory substrate (e.g., succinate).

-

Add this compound at various concentrations.

-

-

Data Analysis:

-

Monitor the fluorescence of Safranin O. An increase in fluorescence indicates dissipation of the mitochondrial membrane potential.[4]

-

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion channel activity induced by this compound.

Protocol:

-

BLM Formation:

-

Form a planar lipid bilayer across a small aperture in a Teflon partition separating two aqueous compartments.

-

The lipid solution typically consists of a phospholipid (e.g., diphytanoylphosphatidylcholine) dissolved in a solvent like n-decane.

-

-

Assay Procedure:

-

Add this compound to one of the compartments (the cis side).

-

Apply a transmembrane voltage and measure the resulting ionic current using Ag/AgCl electrodes.

-

-

Data Analysis:

-

The appearance of discrete, stepwise increases in current indicates the formation of ion channels.

-

The amplitude and duration of these current steps provide information about the conductance and kinetics of the channels.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental procedures related to this compound's activity.

Caption: Mechanism of this compound-induced membrane damage and cell death.

Caption: Experimental workflow for the NBD-Glucose liposome leakage assay.

Caption: Experimental workflow for measuring mitochondrial membrane potential.

Conclusion

This compound is a potent membrane-active peptide with a multifaceted mechanism of action. Its ability to act as an ionophore, form pores, and disrupt mitochondrial function underscores its significant biological activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other membrane-targeting agents. The visualizations further aid in understanding the complex interplay of its molecular interactions and the experimental approaches used to study them. A thorough understanding of these mechanisms is crucial for harnessing the therapeutic potential of this compound while mitigating its inherent toxicity.

References

- 1. The nonapeptide this compound acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissecting Structural Requirements of this compound Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Leucinostatin A's Broad-Spectrum Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A, a non-ribosomal peptide produced by fungi of the Paecilomyces genus, has demonstrated a remarkable breadth of biological activities, positioning it as a compound of significant interest for therapeutic development. Initial investigations have revealed its potent antimicrobial, antifungal, and anticancer properties. This technical guide provides an in-depth overview of the foundational research into this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of this compound against a range of cancer cell lines, bacteria, and fungi, as quantified by IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

| Table 1: Anticancer Activity of this compound | |

| Cell Line | IC50 Value |

| L1210 (Murine Leukemia) | 5.78 µg/mL[1] |

| Further research is needed to establish a comprehensive panel of IC50 values against various human cancer cell lines. |

| Table 2: Antimicrobial and Antifungal Activity of this compound | |

| Organism | MIC Value |

| Staphylococcus aureus | Specific MIC values require further investigation, though activity against Gram-positive bacteria is reported. |

| Candida albicans | This compound demonstrates notable activity, however, specific MIC values need to be consolidated from further studies.[2] |

| Cryptococcus neoformans | Significant activity has been reported.[2] |

Key Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily targeting cellular membranes and mitochondrial function.

-

Membrane Disruption: this compound has been shown to cause damage to the cell membranes of both cancerous cells and erythrocytes. This lytic activity is a key contributor to its broad-spectrum cytotoxicity.

-

Mitochondrial Inhibition: A significant aspect of this compound's mechanism involves the disruption of mitochondrial function. It acts as an uncoupler of oxidative phosphorylation and can inhibit ATP synthesis, leading to cellular energy depletion and apoptosis.

-

Signaling Pathway Interference: this compound has been found to modulate critical cellular signaling pathways involved in cell growth and proliferation, including the mTORC1 and IGF-I signaling pathways.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay (Adapted for L1210 Murine Leukemia Cells)

This protocol outlines the determination of the cytotoxic effects of this compound on the L1210 murine leukemia cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

-

L1210 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L1210 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Protocol 2: Co-culture of DU-145 Prostate Cancer Cells with Prostate Stromal Cells for IGF-I Signaling Investigation (Conceptual Framework)

This protocol provides a conceptual framework for establishing a co-culture system to investigate the effect of this compound on IGF-I-mediated proliferation of DU-145 prostate cancer cells. A detailed, validated protocol requires further experimental development.

Cell Lines:

-

DU-145 human prostate cancer cells[5]

-

Primary human prostate stromal cells (PrSC)

Materials:

-

Appropriate culture media for both cell lines (e.g., DMEM for PrSC and RPMI-1640 for DU-145, potentially with shared medium for co-culture)

-

Transwell® inserts (or other co-culture systems)

-

This compound

-

Reagents for downstream analysis (e.g., antibodies for Western blotting, primers for RT-qPCR)

Procedure Outline:

-

Stromal Cell Seeding: Seed PrSC in the lower chamber of a co-culture plate and allow them to adhere and grow.

-

Cancer Cell Seeding: Seed DU-145 cells on the Transwell® insert (upper chamber).

-

This compound Treatment: Once the co-culture is established, treat the cells with various concentrations of this compound.

-

Proliferation Assay: After a defined incubation period, assess the proliferation of DU-145 cells using methods such as direct cell counting, MTT assay, or BrdU incorporation.

-

Analysis of IGF-I Signaling:

-

Western Blotting: Lyse the DU-145 cells and perform Western blot analysis to assess the phosphorylation status of key proteins in the IGF-I signaling pathway (e.g., IGF-IR, Akt, ERK).

-

RT-qPCR: Isolate RNA from the PrSC to quantify the expression levels of IGF-I mRNA.

-

Visualizing Mechanisms and Workflows

Signaling Pathways

Caption: this compound's inhibition of mitochondrial ATP synthase indirectly suppresses mTORC1 signaling.

Caption: this compound inhibits IGF-I secretion from stromal cells, reducing DU-145 cell proliferation.

Experimental Workflows

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Caption: Conceptual workflow for the DU-145 and prostate stromal cell co-culture experiment.

Conclusion

The initial investigations into this compound highlight its potent and broad-spectrum bioactivity, making it a compelling candidate for further preclinical and clinical development. Its multifaceted mechanism of action, involving membrane disruption, mitochondrial inhibition, and interference with key cancer-related signaling pathways, suggests potential for overcoming drug resistance mechanisms. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon, facilitating a more comprehensive understanding of this compound's therapeutic potential and accelerating its journey from a promising natural product to a potential clinical asset. Further research is warranted to expand the quantitative bioactivity data, refine and validate co-culture methodologies, and further elucidate the intricate molecular interactions of this compound within the cell.

References

- 1. Journal articles: 'L1210-leukemia' – Grafiati [grafiati.com]

- 2. Leucinostatin-A loaded nanospheres: characterization and in vivo toxicity and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Regulation of DU145 human prostate cancer cell proliferation by insulin-like growth factors and its interaction with the epidermal growth factor autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Leucinostatin A: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a peptide mycotoxin, has demonstrated potent antitumor and antimicrobial properties. Its primary mechanism of action involves the disruption of mitochondrial function, leading to cell death. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of this compound, including cytotoxicity, apoptosis, mitochondrial membrane potential, and cell cycle analysis. Additionally, it summarizes quantitative data from published studies and presents signaling pathways and experimental workflows as diagrams for enhanced comprehension.

Mechanism of Action

This compound primarily targets mitochondria, acting as an ionophore and an inhibitor of ATP synthase.[1][2] This dual action disrupts the inner mitochondrial membrane's integrity and function. By facilitating the transport of cations across the membrane, this compound dissipates the mitochondrial membrane potential (ΔΨm).[3] Concurrently, its inhibition of ATP synthase halts the production of ATP, the cell's primary energy currency.[1][2] The collapse of the mitochondrial membrane potential is a critical event that can trigger the intrinsic pathway of apoptosis.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

| Cell Line | Cell Type | IC50 (nM) | Reference |

| Human Nucleated Cells | Various | ~47 | [4][5] |

| HeLa | Human Cervical Cancer | ~40 | [5] |

| Triple-Negative Breast Cancer (TNBC) | Human Breast Cancer | 10 - 100 | [5] |

| MRC-5 | Human Fetal Lung Fibroblast | 2000 | [5] |

| DU-145 | Human Prostate Cancer | Not specified, but growth inhibited | [6] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8][9][10][11]

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16][17][18]

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (based on IC50 values) for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the supernatant) by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential (ΔΨm).[19][20][21][22]

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture plates or coverslips

-

JC-1 dye solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, confocal dishes).

-

Treat cells with this compound at desired concentrations for the selected duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Remove the medium and wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with PBS or assay buffer.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

-

Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

-

-

Quantify the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[23][24][25][26][27][28][29][30]

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

Caption: this compound induces apoptosis via the mitochondrial pathway.

References

- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. bosterbio.com [bosterbio.com]

- 17. kumc.edu [kumc.edu]

- 18. biologi.ub.ac.id [biologi.ub.ac.id]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. 101.200.202.226 [101.200.202.226]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 26. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 27. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 28. protocols.io [protocols.io]

- 29. biologi.ub.ac.id [biologi.ub.ac.id]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

Using Leucinostatin A in cell culture studies for cancer research

Application Notes: Leucinostatin A in Cancer Research

Introduction

This compound is a peptide mycotoxin produced by various fungi, including Purpureocillium lilacinum and Ophiocordyceps species.[1][2] Initially identified for its antimicrobial properties, this compound has garnered significant interest in oncology for its potent antitumor activities.[3][4] It demonstrates cytotoxicity against a range of cancer cell lines and has been shown to inhibit tumor growth in preclinical models, making it a valuable tool for cancer research and drug development.[4][5] These notes provide an overview of its mechanisms, and the subsequent sections offer detailed protocols for its application in cell culture-based cancer studies.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by disrupting mitochondrial function and interfering with key signaling pathways that regulate cancer cell growth and survival.

-

Mitochondrial Dysfunction: Leucinostatins are known to abrogate mitochondrial functions.[5] They can act as uncoupling agents for the mitochondrial system and inhibit ATP synthase, leading to a disruption in cellular energy metabolism and inducing stress that can trigger cell death pathways.[1][2] The cytotoxicity of this compound in some cancer cell lines has been directly correlated with the inhibition of mitochondrial respiration.[1]

-

Inhibition of IGF-I Signaling in the Tumor Microenvironment: A key mechanism of this compound involves its ability to modulate the tumor microenvironment. In prostate cancer models, this compound was found to inhibit the growth of cancer cells by specifically reducing the expression of Insulin-like Growth Factor-I (IGF-I) in the surrounding prostate stromal cells.[4][5] This disruption of the crucial interaction between stromal and cancer cells highlights its potential to target tumor-supportive niches.[5]

-

Inhibition of mTORC1 Signaling: In triple-negative breast cancer (TNBC) cells, particularly the luminal androgen receptor (LAR) subtype, this compound has been shown to rapidly inhibit the mTORC1 signaling pathway.[1] This inhibition is linked to its effect on mitochondrial ATP synthase. The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[1][6]

-

Induction of Apoptosis and Cell Cycle Arrest: this compound treatment can lead to programmed cell death (apoptosis) and halt the cell division cycle.[7][8] While the precise pathways are still under investigation for this compound, these effects are common outcomes of cellular stress induced by mitochondrial dysfunction and inhibition of critical survival pathways like PI3K/AKT/mTOR.[6][9]

Signaling Pathway Diagrams

Quantitative Data: Cytotoxicity of this compound

The cytotoxic and antiproliferative activity of this compound varies across different cancer cell lines. The following table summarizes reported effective concentrations and half-maximal inhibitory concentrations (IC50).

| Cell Line | Cancer Type | Metric | Concentration | Notes | Reference |

| L1210 | Murine Leukemia | Growth Inhibition | 0.5 µg/mL | Complete inhibition of cell growth observed. | [10] |

| DU-145 (in co-culture) | Prostate Cancer | Growth Inhibition | Not specified | Growth strongly inhibited when co-cultured with prostate stromal cells. | [5] |

| MDA-MB-453 | Triple Negative Breast Cancer (LAR) | Cytostatic Activity | Not specified | Showed selective cytostatic activity. | [1] |

| SUM185PE | Triple Negative Breast Cancer (LAR) | Cytostatic Activity | Not specified | Showed selective cytostatic activity. | [1] |

| HEK293 | Human Embryonic Kidney (Normal) | IC50 | 89.6 nM | Used as a general cytotoxicity reference. | [11] |

| K562 | Chronic Myelogenous Leukemia | IC50 | 47.3 nM | Used as a general cytotoxicity reference. | [11] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells in culture.

Protocol 1: Cell Culture and Treatment

This protocol describes the basic steps for maintaining cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[12]

-

This compound

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution[13]

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)[13]

Procedure:

-

Cell Maintenance: Culture cells in T75 flasks in a humidified incubator. Passage cells when they reach 70-90% confluency by washing with PBS, detaching with Trypsin-EDTA, and reseeding at an appropriate split ratio.[13]

-

Stock Solution Preparation: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot and store at -20°C or -80°C, protected from light.

-

Cell Seeding: Trypsinize and count cells. Seed the cells into multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.

-

Treatment: The next day, prepare serial dilutions of this compound from the stock solution in a complete growth medium. Remove the old medium from the cells and replace it with the medium containing the desired final concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose).

-

Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with endpoint assays.[14]

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity to determine the number of viable cells after treatment.[15]

Materials:

-

Cells cultured and treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[16]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Following the treatment period with this compound, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[16]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium carefully without disturbing the crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on a shaker for 10-15 minutes.

-

Read the absorbance at a wavelength of 570 nm using a plate reader.[16]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured and treated in 6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or accutase (avoiding trypsin if possible).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[13]

-

Wash the cells twice with cold PBS, centrifuging between washes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-